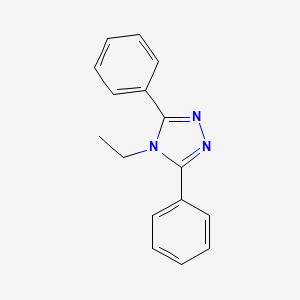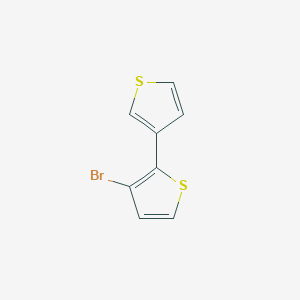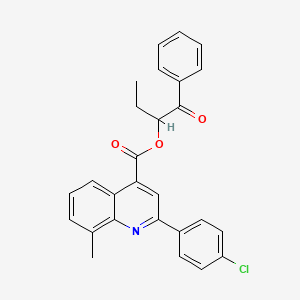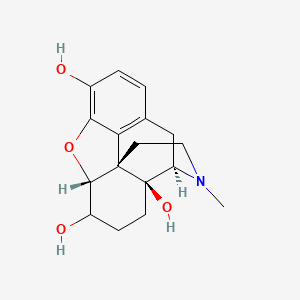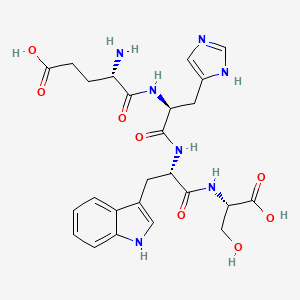
Lhrh(1-4)(free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinisierendes Hormon-Releasing-Hormon (1-4) (freie Säure) ist ein Peptidfragment, das aus dem größeren Luteinisierenden Hormon-Releasing-Hormon abgeleitet ist. Diese Verbindung spielt eine entscheidende Rolle bei der Regulation der Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon aus der Hypophyse. Es ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Fortpflanzung und die Regulation von Sexualhormonen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Luteinisierendem Hormon-Releasing-Hormon (1-4) (freie Säure) erfolgt in der Regel durch Festphasen-Peptidsynthese. Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:
Kopplung: Die erste Aminosäure wird an das Harz gebunden.
Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.
Verlängerung: Anschließende Aminosäuren werden durch Kopplungsreaktionen einzeln hinzugefügt.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um die freie Säureform zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Luteinisierendem Hormon-Releasing-Hormon (1-4) (freie Säure) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu verbessern. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Integrität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Luteinisierendes Hormon-Releasing-Hormon (1-4) (freie Säure) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann bestimmte Aminosäurereste, wie Methionin, modifizieren, um Sulfoxide zu bilden.
Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch Analoga ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Perameisensäure.
Reduktion: Dithiothreitol oder Tris(2-Carboxyethyl)phosphin.
Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden führen, während die Reduktion freie Thiole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Luteinisierendes Hormon-Releasing-Hormon (1-4) (freie Säure) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Regulation reproduktiver Hormone und seiner Interaktionen mit Rezeptoren.
Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung hormonbedingter Erkrankungen und Krebsarten untersucht.
Industrie: Wird bei der Entwicklung von peptidbasierten Arzneimitteln und diagnostischen Werkzeugen eingesetzt.
Wirkmechanismus
Luteinisierendes Hormon-Releasing-Hormon (1-4) (freie Säure) übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Oberfläche von Zielzellen bindet. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zur Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon führen. Diese Hormone wirken dann auf die Gonaden, um die Steroidogenese und Gametogenese zu regulieren .
Analyse Chemischer Reaktionen
Types of Reactions
Luteinizing hormone-releasing hormone (1-4) (free acid) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .
Wissenschaftliche Forschungsanwendungen
Luteinizing hormone-releasing hormone (1-4) (free acid) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its interactions with receptors.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders and cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Luteinizing hormone-releasing hormone (1-4) (free acid) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of follicle-stimulating hormone and luteinizing hormone. These hormones then act on the gonads to regulate steroidogenesis and gametogenesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Luteinisierendes Hormon-Releasing-Hormon (1-5) (freie Säure): Ein Peptidfragment, das durch die Spaltung von Luteinisierendem Hormon-Releasing-Hormon an der Tyr5-Gly6-Stelle erzeugt wird.
(D-His(Bzl)6)-Luteinisierendes Hormon-Releasing-Hormon (1-7) (freie Säure): Ein synthetisches Peptidderivat, das die Stabilität und biologische Aktivität durch Einführung unnatürlicher Aminosäurereste erhöht.
Einzigartigkeit
Luteinisierendes Hormon-Releasing-Hormon (1-4) (freie Säure) ist aufgrund seiner spezifischen Sequenz und biologischen Aktivität einzigartig. Es dient als wertvolles Werkzeug für die Untersuchung von Struktur-Aktivitäts-Beziehungen des Luteinisierenden Hormon-Releasing-Hormons und seiner Analoga. Seine Fähigkeit, reproduktive Hormone zu regulieren, macht es zu einer wichtigen Verbindung sowohl in der Grundlagenforschung als auch in der angewandten Forschung .
Eigenschaften
Molekularformel |
C25H31N7O8 |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H31N7O8/c26-16(5-6-21(34)35)22(36)30-19(8-14-10-27-12-29-14)24(38)31-18(23(37)32-20(11-33)25(39)40)7-13-9-28-17-4-2-1-3-15(13)17/h1-4,9-10,12,16,18-20,28,33H,5-8,11,26H2,(H,27,29)(H,30,36)(H,31,38)(H,32,37)(H,34,35)(H,39,40)/t16-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
FMJXVANOHHICFP-LEAZDLGRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)
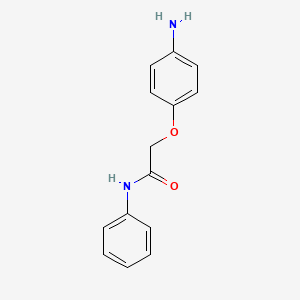

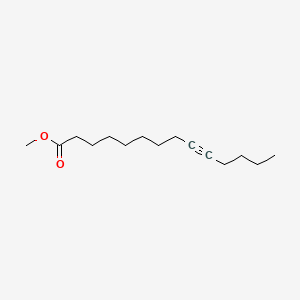
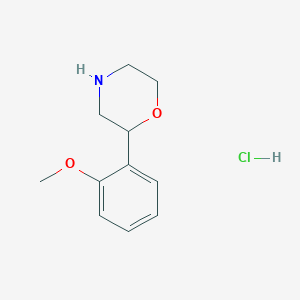


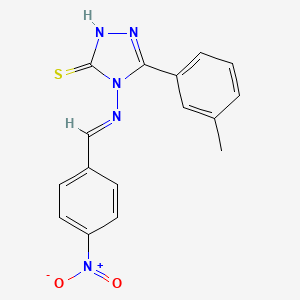
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
